ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring The ethyl ester group at the 4-position of the imidazole ring adds to its unique chemical structure
Preparation Methods
The synthesis of ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group, highlighting the importance of this functional group in medicinal chemistry.
Mefloquine: An antimalarial drug with a trifluoromethyl group, demonstrating the broad applicability of trifluoromethylated compounds in different therapeutic areas.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group, used to treat pain and inflammation.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
InChI Key |
FPKQRPKERSHBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
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